![molecular formula C19H22N2O3 B5887547 N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide
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Overview
Description
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide, commonly known as DMPA-NPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of DMPA-NPA is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes, including inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that DMPA-NPA can inhibit the production of inflammatory cytokines and chemokines, as well as reduce the proliferation and migration of cancer cells. It has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPA-NPA in lab experiments is its versatility, as it can be easily modified to produce analogs with different properties. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DMPA-NPA. One area of interest is the development of new drugs based on DMPA-NPA that can be used to treat inflammatory diseases and cancer. Another area of interest is the study of its antibacterial and antifungal properties, which could lead to the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand the mechanism of action of DMPA-NPA and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of DMPA-NPA involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 2-(3,4-dimethylphenoxy)acetic acid, which is then coupled with 4-aminophenylpropanamide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Scientific Research Applications
DMPA-NPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs to treat a variety of diseases.
properties
IUPAC Name |
N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-8-16(9-7-15)21-19(23)12-24-17-10-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDIGGRZWDRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide |
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